molecular formula C15H17NO2S B5787936 [(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]acetic acid

[(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]acetic acid

Cat. No.: B5787936
M. Wt: 275.4 g/mol
InChI Key: IFEPIBYGTWFXTC-UHFFFAOYSA-N
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Description

[(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]acetic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under suitable conditions, such as in the presence of a base or a catalyst.

    Acetic Acid Derivatization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the sulfanyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfanyl group.

    Condensation: The acetic acid moiety can engage in condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Catalysts: Palladium on carbon, copper catalysts

Major Products

    Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group

    Reduced Quinoline Derivatives: Formed through reduction reactions

    Amides and Esters: Formed through condensation reactions with the acetic acid moiety

Scientific Research Applications

[(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription processes. The sulfanyl group may also interact with thiol-containing enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the ethyl and sulfanyl substitutions, resulting in different biological activities.

    2-Methylquinoline: Lacks the acetic acid and sulfanyl groups, leading to distinct chemical reactivity and applications.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of a sulfanyl group, affecting its chemical properties and biological activities.

Uniqueness

[(3-Ethyl-2,8-dimethylquinolin-4-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-ethyl-2,8-dimethylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-11-10(3)16-14-9(2)6-5-7-12(14)15(11)19-8-13(17)18/h5-7H,4,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEPIBYGTWFXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC(=C2N=C1C)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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